9H-fluoren-9-ylmethyl (3S)-3-aminopyrrolidine-1-carboxylate
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Overview
Description
9H-fluoren-9-ylmethyl (3S)-3-aminopyrrolidine-1-carboxylate is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mildly basic conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain assembly.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl (3S)-3-aminopyrrolidine-1-carboxylate typically involves the protection of the amino group of (3S)-3-aminopyrrolidine-1-carboxylate with the Fmoc group. This can be achieved through the reaction of (3S)-3-aminopyrrolidine-1-carboxylate with 9H-fluoren-9-ylmethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of Fmoc-protected amino acids, including this compound, follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
9H-fluoren-9-ylmethyl (3S)-3-aminopyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group under basic conditions using reagents like piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling agents such as HBTU or DIC.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used for Fmoc group removal.
Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Deprotection: The major product is the free amino acid.
Coupling: The major product is the peptide bond-formed compound.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
9H-fluoren-9-ylmethyl (3S)-3-aminopyrrolidine-1-carboxylate has several scientific research applications:
Peptide Synthesis: Widely used in solid-phase peptide synthesis for the preparation of peptides and proteins.
Bioconjugation: Used in the synthesis of bioconjugates for drug delivery and diagnostic applications.
Medicinal Chemistry: Employed in the design and synthesis of peptide-based drugs and inhibitors.
Material Science: Utilized in the development of peptide-based materials and nanostructures.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl (3S)-3-aminopyrrolidine-1-carboxylate primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino function during peptide chain assembly and is removed under basic conditions to reveal the free amino group for further reactions. The molecular targets and pathways involved are related to the specific peptides or proteins being synthesized .
Comparison with Similar Compounds
Similar Compounds
- 9H-fluoren-9-ylmethyl (3S)-3-aminopropylcarbamate hydrochloride
- (1R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid
- 9H-fluoren-9-ylmethyl (3S)-3-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate hydrochloride
Uniqueness
9H-fluoren-9-ylmethyl (3S)-3-aminopyrrolidine-1-carboxylate is unique due to its specific structure, which provides stability and ease of removal of the Fmoc group. This makes it particularly useful in peptide synthesis compared to other protecting groups that may require harsher conditions for removal .
Properties
CAS No. |
1220669-36-2 |
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Molecular Formula |
C19H20N2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl (3S)-3-aminopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H20N2O2/c20-13-9-10-21(11-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12,20H2/t13-/m0/s1 |
InChI Key |
BCWKNNDZLLBHEG-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CN(C[C@H]1N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1CN(CC1N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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